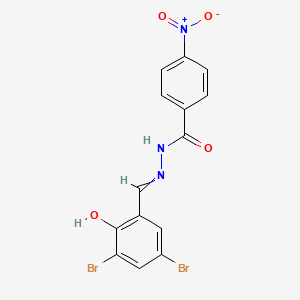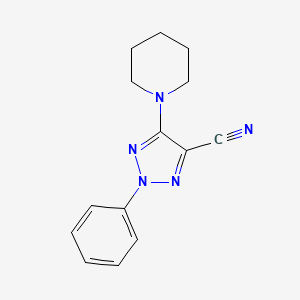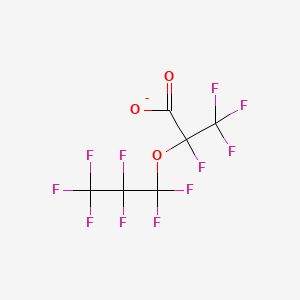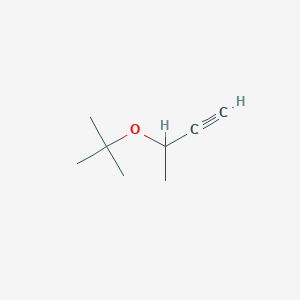![molecular formula C26H31N7O B1226446 4-[4-[[1-(2-Methylbutan-2-yl)-5-tetrazolyl]-(6-quinolinyl)methyl]-1-piperazinyl]phenol](/img/structure/B1226446.png)
4-[4-[[1-(2-Methylbutan-2-yl)-5-tetrazolyl]-(6-quinolinyl)methyl]-1-piperazinyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-[[1-(2-methylbutan-2-yl)-5-tetrazolyl]-(6-quinolinyl)methyl]-1-piperazinyl]phenol is a member of piperazines.
Scientific Research Applications
Synthesis and Pharmaceutical Applications
Synthesis of Thiazolidinones for Antimicrobial Use : A study described the synthesis of thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine, showing significant antimicrobial activity against various bacteria and fungi (Patel et al., 2012).
Potential in Cancer Treatment : Research on synthesizing an o-carboranyl derivative of a similar compound highlighted its potential application in boron neutron capture therapy for cancer treatment (Argentini et al., 1998).
Antidepressant and Anxiolytic Applications : A study on novel tricyclic benzoxazines, including similar compounds, showed potential as 5-HT(1A/B/D) receptor antagonists, indicating their use in developing antidepressants and anxiolytics (Bromidge et al., 2010).
Biochemical and Biomedical Research
Study on Binding with Human Serum Albumin : A compound with a piperazinyl-quinolinyl structure was studied for its binding ability with human serum albumin, indicating its potential for drug delivery or pharmacokinetic studies (Murugesan et al., 2017).
Evaluation in Antipsychotic Therapy : Research on 3-substituted 1-(4-fluorophenyl)-1H-indoles, which include piperazinyl compounds, explored their potential as noncataleptogenic, centrally acting dopamine D-2 and serotonin 5-HT2 antagonists, suggesting their use in antipsychotic therapy (Perregaard et al., 1992).
Analgesic Activities Study : Compounds with piperazinyl-quinolinyl structures were examined for their analgesic and anti-inflammatory properties, indicating their potential for pain management (Manoury et al., 1979).
Antibacterial Activity Assessment : A study on tetracyclic quinolone antibacterials including piperazinyl derivatives demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria (Taguchi et al., 1992).
Anticonvulsive and Antihypoxic Agent Development : Research into 4-phenoxy-2-(1-piperazinyl)quinazolines showcased their potential as anticonvulsive and antihypoxic agents, which could be significant in the development of new treatments for epilepsy and hypoxia-related conditions (Hori et al., 1990).
Exploration of Antimicrobial Quinolones : A study synthesized amide derivatives of quinolone, including piperazinyl derivatives, to explore their antimicrobial properties (Patel et al., 2007).
Chemical Synthesis and Analysis
Electrochemical Oxidation Study : The electrochemical oxidation of piperazinyl phenols, including the synthesis of highly conjugated bisindolyl-p-quinone derivatives, was investigated, highlighting its significance in organic synthesis and chemical analysis (Amani et al., 2012).
Fragment-Based Design of New H4 Receptor-Ligands : Research into the design of H4 receptor-ligands using a piperazinyl-quinoxaline scaffold indicated potential anti-inflammatory properties in vivo, relevant in drug discovery for inflammatory diseases (Smits et al., 2008).
properties
Product Name |
4-[4-[[1-(2-Methylbutan-2-yl)-5-tetrazolyl]-(6-quinolinyl)methyl]-1-piperazinyl]phenol |
|---|---|
Molecular Formula |
C26H31N7O |
Molecular Weight |
457.6 g/mol |
IUPAC Name |
4-[4-[[1-(2-methylbutan-2-yl)tetrazol-5-yl]-quinolin-6-ylmethyl]piperazin-1-yl]phenol |
InChI |
InChI=1S/C26H31N7O/c1-4-26(2,3)33-25(28-29-30-33)24(20-7-12-23-19(18-20)6-5-13-27-23)32-16-14-31(15-17-32)21-8-10-22(34)11-9-21/h5-13,18,24,34H,4,14-17H2,1-3H3 |
InChI Key |
ICDKBCHZJUMXBU-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)N1C(=NN=N1)C(C2=CC3=C(C=C2)N=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)O |
Canonical SMILES |
CCC(C)(C)N1C(=NN=N1)C(C2=CC3=C(C=C2)N=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-[(4-Chlorophenyl)thio]-1-oxopropyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1226365.png)
![1-(1-tert-butyl-5-tetrazolyl)-N-(2-furanylmethyl)-N-(phenylmethyl)-1-[4-(trifluoromethyl)phenyl]methanamine](/img/structure/B1226369.png)

![2-(N-ethylanilino)-4-thieno[3,2-d][1,3]thiazinone](/img/structure/B1226372.png)
![5-Hydroxy-2-methyl-4-[1-piperidinyl(3-pyridinyl)methyl]-3-benzo[g]benzofurancarboxylic acid ethyl ester](/img/structure/B1226374.png)
![2-chloro-N-[2-(2,2-dimethyl-4-phenyl-4-oxanyl)ethyl]acetamide](/img/structure/B1226375.png)



![2-[2-Hydroxy-6-[1-[2-[5-[5-(6-hydroxy-4-methoxy-3,5,6-trimethyloxan-2-yl)-4-methoxy-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-methoxy-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B1226386.png)

